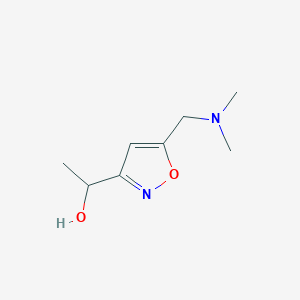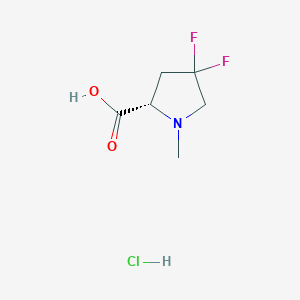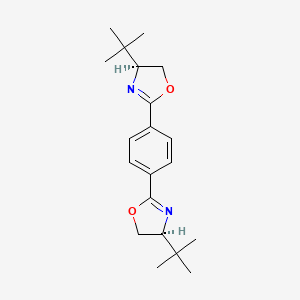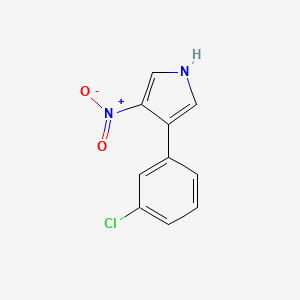
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a quinoline moiety, and a butyl linker, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride typically involves the reaction of 4-methyl-2-quinoline with a butyl halide, followed by the introduction of a thiazolidine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Substitution: The butyl linker can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or tosylates are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted thiazolidine compounds.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of cellular processes. The thiazolidine ring may also contribute to the compound’s biological activity by modulating protein function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
- Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
Uniqueness
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride is unique due to its specific butyl linker length, which may influence its biological activity and chemical reactivity. The presence of the quinoline moiety also distinguishes it from other thiazolidine derivatives, providing unique interactions with molecular targets.
Propiedades
Número CAS |
41288-16-8 |
|---|---|
Fórmula molecular |
C17H24Cl2N2OS |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
3-[4-(4-methylquinolin-2-yl)oxybutyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C17H22N2OS.2ClH/c1-14-12-17(18-16-7-3-2-6-15(14)16)20-10-5-4-8-19-9-11-21-13-19;;/h2-3,6-7,12H,4-5,8-11,13H2,1H3;2*1H |
Clave InChI |
GMRUSNUZAOUIJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)OCCCCN3CCSC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)


![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)





